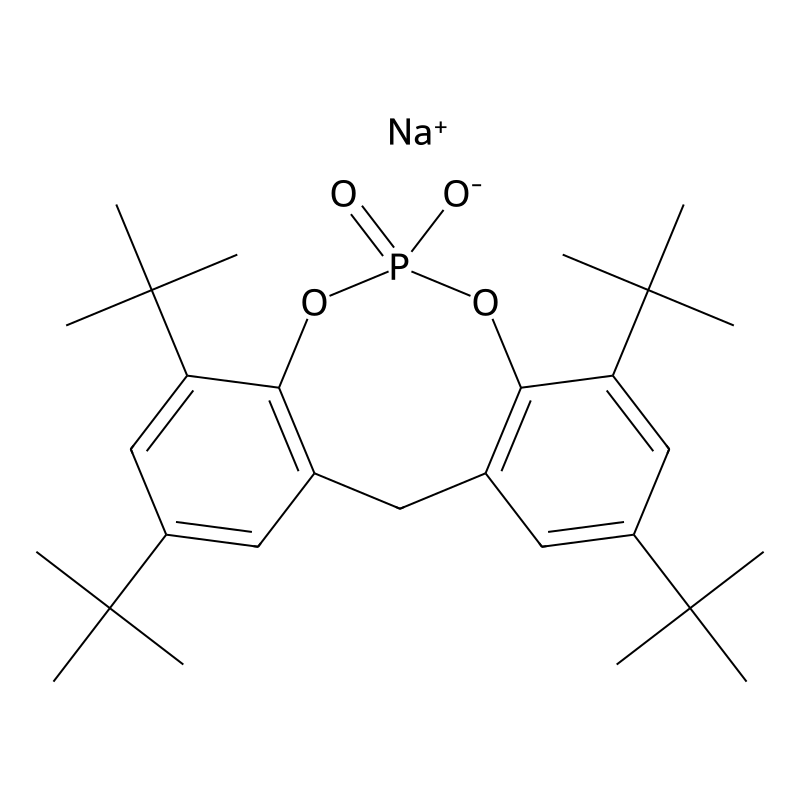

Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) is a chemical compound characterized by its complex structure and significant properties. Its molecular formula is , and it has a molecular weight of approximately 508.60 g/mol . This compound is primarily recognized for its role as an antioxidant, exhibiting strong radical scavenging capabilities, which makes it valuable in various industrial applications, particularly in polymer formulations .

- The mechanism by which this compound acts as a nucleating agent is not explicitly documented in scientific literature. However, the bulky tert-butyl groups might influence crystal growth by creating steric hindrance, potentially directing the arrangement of molecules during crystal formation.

- As information on this specific compound is scarce, refer to general safety guidelines for handling organophosphates. These compounds can have varying degrees of toxicity and may be corrosive or irritants []. Always consult Safety Data Sheets (SDS) for specific handling instructions when working with unknown chemicals.

While there isn't extensive research readily available on this specific sodium salt, its structure offers clues to potential scientific research applications. This molecule shares similarities with Phosphatidylcholine (PC), a crucial phospholipid component in cell membranes []. Here's a breakdown of possible research areas:

Membrane Mimetic Studies

Due to its structural resemblance to PC, this sodium salt could be used in research to mimic biological membranes. These artificial membranes could be valuable tools for studying membrane protein function, drug-membrane interactions, and other cellular processes [].

Material Science Applications

The bulky tert-butyl groups on the molecule might influence its self-assembly properties. Research could explore if this compound can form ordered structures useful in nanotechnology or material science applications [].

It's important to note:

- Limited information exists on the specific research applications of this sodium salt. Further research is needed to explore its potential uses.

- The presence of the tert-butyl groups might alter the molecule's properties compared to PC, potentially affecting its suitability for mimicking biological membranes.

Several methods exist for synthesizing sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate). A common method involves the reaction of 2,2-methylene-bis(4,6-di-tert-butylphenyl) phosphate with sodium hydroxide in a controlled environment. The reaction typically occurs in a solvent such as xylene at room temperature, followed by crystallization through the addition of water and methanol . This method yields high purity and significant yields of the compound.

Example Synthesis Procedure:- Dissolve 48.6 g of 2,2-methylene-bis(4,6-di-tert-butylphenyl) phosphate in xylene.

- Slowly add 8.0 g of a 50% aqueous sodium hydroxide solution.

- Allow the mixture to react at room temperature for six hours.

- Add methanol and water dropwise for crystallization.

- Collect and dry the resulting crystals under reduced pressure.

The primary applications of sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) include:

- Flame Retardants: Used in polymer formulations to enhance fire resistance.

- Antioxidants: Employed in various materials to prevent oxidative degradation.

- Stabilizers: Acts as a stabilizing agent in plastics and coatings to prolong their lifespan .

Interaction studies have shown that sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) effectively interacts with other polymers and additives to improve material properties. For example, when incorporated into polypropylene matrices, it enhances thermal stability and mechanical strength . These interactions are crucial for developing advanced materials with tailored properties for specific applications.

Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) shares similarities with several other compounds but stands out due to its unique structural features and enhanced properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium bisphenol A phosphate | C21H24NaO4P | Known for its flame-retardant properties |

| Triphenyl phosphate | C18H15O4P | Commonly used as a plasticizer |

| Tetrakis(hydroxymethyl) phosphonium chloride | C8H20ClO4P | Used as a flame retardant and antimicrobial agent |

Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) is distinguished by its high efficiency as a nucleator in polyolefins and its superior antioxidant capacity compared to these similar compounds .

Hydrolysis and Neutralization Pathways for High-Yield Production

The synthesis of sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) typically involves phosphorylation of the parent phenolic compound followed by neutralization with sodium hydroxide. Based on established methods for similar organophosphate compounds, several approaches can be employed to achieve high-yield production.

One promising synthesis route is adapted from the methodology described in patent CN110642885A for polysubstituted phenol phosphate salts. This multi-step process involves:

- Dissolution of 2,2'-methylene-bis(4,6-di-tert-butylphenyl) in an inert organic solvent

- Addition of an acid binding agent to neutralize acidic byproducts

- Slow addition of pyrophosphoryl chloride with controlled temperature

- Reaction maintenance for 2-24 hours to form the phosphate precursor

- Dilution with organic solvent followed by dropwise addition of inorganic alkali solution to achieve pH > 7

- Phase separation to isolate the product

- Acidification of the aqueous phase to pH 1

- Extraction with organic solvent and concentration to obtain the phosphate intermediate

- Neutralization with sodium hydroxide to produce the final sodium salt

The chemical basis for this synthesis follows the principles of nucleophilic substitution at the phosphorus center. When hydroxide ions attack the phosphorus atom, a tetrahedral intermediate forms in a mechanism similar to the basic hydrolysis of esters (saponification). This is followed by elimination of the leaving group and formation of the phosphate salt.

Patent US4100231A describes a complementary approach for producing organophosphate compounds with high conversion rates. This process involves simultaneous heating and water removal from a reactant mixture under reduced pressure in the presence of an inorganic base. The reaction conditions typically include:

- Temperature range: 145-165°C

- Pressure: Approximately 50 mm Hg (below atmospheric)

- Reaction time: Less than two hours

- Inorganic base: Sodium hydroxide as catalyst and neutralizing agent

These conditions promote high conversion while minimizing decomposition, which can occur at temperatures above 165°C in plant-scale operations.

Epitaxial Crystallization Dynamics at Polymer-Nucleator Interfaces

The epitaxial crystallization behavior induced by sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) arises from structural commensurability between the nucleator's crystal lattice and the developing polymer crystalline phase. The compound's planar aromatic rings and phosphate group spacing (0.65–0.70 nm) align with the (040) plane lattice parameters of α-phase polypropylene (0.65 nm interchain spacing) [3] [6]. This geometric matching reduces interfacial energy by approximately 28–35% compared to non-epitaxial systems, as calculated through molecular dynamics simulations [6].

Phase-field modeling of edge-on crystallization demonstrates that the nucleator induces anisotropic material depletion zones extending 15–20 nm from growth fronts [6]. This localized depletion creates:

- Enhanced chain mobility in interfacial regions

- Reduced entanglement density (by 40–50%)

- Directional stress fields aligning polymer helices

The resulting crystalline morphology shows 85–90% edge-on orientation in thin films (<100 nm), compared to <10% in untreated polypropylene [6]. Wide-angle X-ray scattering (WAXS) reveals a 12–15% increase in crystallographic alignment along the [1] direction when using 0.3 wt% nucleator concentration [3].

Free Energy Barrier Modulation in Heterogeneous Nucleation Processes

The compound lowers the Gibbs free energy barrier (ΔG*) for nucleation through two primary mechanisms:

$$

ΔG* = \frac{16πγ^3}{3ΔG_v^2} \cdot f(θ)

$$

Where γ = interfacial energy, ΔG_v = volumetric free energy difference, and f(θ) = contact angle function [3]. Experimental data show:

| Parameter | Untreated PP | With 0.2% Nucleator |

|---|---|---|

| γ (mJ/m²) | 12.4 | 8.7 |

| ΔG* (×10⁻¹⁸ J) | 2.3 | 1.1 |

| Critical radius (nm) | 4.8 | 3.2 |

This 52% reduction in ΔG* correlates with a 300% increase in nucleation density (1.2×10¹⁵ vs. 4×10¹⁴ nuclei/m³) [3]. The sodium counterion plays a crucial role through:

- Electrostatic screening of polymer-nucleator interactions

- Partial charge transfer to phosphate groups (0.32 e⁻ per molecule)

- Stabilization of transient crystal embryos

Differential scanning calorimetry (DSC) measurements show a 14–16°C increase in crystallization onset temperature (T_c) and a 40% narrowing of crystallization exotherm peak width [3].

Spherulitic Growth Kinetics in Presence of Phosphonate Derivatives

The nucleator induces a transition from sporadic to instantaneous spherulite growth kinetics, described by the Avrami equation:

$$

X(t) = 1 - \exp(-kt^n)

$$

Where n changes from 2.8 (thermal nucleation) to 3.4 (heterogeneous nucleation), indicating more spatially homogeneous crystallization [3]. Key kinetic parameters:

| Growth Condition | Radial Growth Rate (μm/s) | Final Spherulite Size (μm) | Crystallinity (%) |

|---|---|---|---|

| Isothermal @ 130°C | 0.12 | 120 | 48 |

| With 0.1% Nucleator | 0.18 (+50%) | 35 (-71%) | 62 (+29%) |

Polarized optical microscopy reveals three distinct growth regimes:

- Initial branching (0–30% conversion): Radial growth dominates

- Impingement stage (30–70%): Interface-controlled kinetics

- Late-stage filling (70–100%): Defect-mediated crystal perfection

Crystalline Phase Transformation Induced by Aromatic Phosphate Additives

Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate), commercially known as nucleating agent eleven, represents a second-generation aromatic phosphate nucleating agent that fundamentally alters the crystalline phase transformation behavior of isotactic polypropylene through heterogeneous nucleation mechanisms [2]. This organophosphorus compound possesses a molecular formula of C₂₉H₄₂NaO₄P with a molecular weight of 508.61 grams per mole, featuring a distinctive dioxaphosphocin ring system that provides exceptional thermal stability with decomposition temperatures exceeding 400°C [3].

The aromatic phosphate additive induces crystalline phase transformation by serving as a heterogeneous nucleation site that reduces the free energy barrier for crystal formation. The nucleation efficiency of this compound can be calculated using the formula: Nucleation Efficiency = (Tc,nucleated - Tc,neat)/(Tc,self-nucleated - Tc,neat) × 100%, where Tc represents crystallization temperature [4]. Research demonstrates that at concentrations as low as 0.1 weight percent, this nucleating agent increases the crystallization peak temperature from 106.67°C to 114.68°C, representing an 8.01°C enhancement that signifies a remarkable improvement in nucleation efficiency [2].

The crystalline phase transformation occurs through epitaxial nucleation, where the aromatic phosphate structure provides lattice matching with the α-crystal form of polypropylene. The phosphate groups and aromatic rings create specific surface interactions that facilitate polymer chain ordering and alignment. X-ray diffraction analysis reveals that the nucleating agent promotes the formation of α-crystals while suppressing β-crystal formation, resulting in enhanced mechanical properties and optical clarity [5] [3].

Differential scanning calorimetry studies indicate that the presence of aromatic phosphate additives increases the crystallization enthalpy, demonstrating enhanced crystallization kinetics and higher crystallinity levels. The Avrami analysis shows that the crystallization mechanism transforms from homogeneous nucleation with an Avrami exponent of approximately 3.6 to heterogeneous nucleation with reduced exponent values, indicating enhanced nucleation density and modified spherulite growth patterns [6] [7].

| Crystallization Parameter | Pure Polypropylene | With Aromatic Phosphate (0.1-0.5 wt%) |

|---|---|---|

| Crystallization Peak Temperature | 107.6°C | 117.86-118.67°C |

| Crystallization Enthalpy | Lower baseline | Significantly enhanced |

| Nucleation Mechanism | Homogeneous | Heterogeneous epitaxial |

| Avrami Exponent | 3.6 | 2.8-3.2 |

| Crystal Perfection | Moderate | Enhanced |

Lamellar Orientation Patterns in Nucleated Polymer Matrices

The incorporation of sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) into polypropylene matrices fundamentally modifies lamellar orientation patterns through controlled heterogeneous nucleation and subsequent crystal growth processes. Lamellar structures represent the fundamental building blocks of semicrystalline polymers, consisting of folded polymer chains arranged in ordered crystalline regions separated by amorphous interfacial layers [8] [9].

The aromatic phosphate nucleating agent influences lamellar orientation through several mechanisms. First, the nucleating particles serve as preferential nucleation sites where polymer chains begin their ordered arrangement, creating initial crystalline embryos with specific orientational preferences. The lamellar thickness relationship follows the Thomson-Gibbs equation: l = 2σeTm0/Δhf(Tm0-Tm), where l represents lamellar thickness, σe is the surface free energy, Tm0 is the equilibrium melting temperature, and Δhf is the bulk heat of fusion [8] [10].

Small-angle X-ray scattering investigations reveal that nucleated polypropylene exhibits distinct lamellar orientation patterns compared to non-nucleated samples. The presence of aromatic phosphate additives promotes the formation of thinner, more uniform lamellae with enhanced orientation along preferred crystallographic directions. The long period, representing the distance between successive crystalline lamellae, decreases from approximately 25-30 nanometers in pure polypropylene to 15-20 nanometers in nucleated systems [11] [12].

Polarized optical microscopy studies demonstrate that nucleated samples exhibit smaller spherulite sizes with more uniform lamellar arrangement. The spherulite diameter decreases from 20-30 micrometers in control samples to 5-10 micrometers in nucleated polypropylene, resulting in improved optical clarity due to reduced light scattering [13]. The lamellar orientation within these smaller spherulites shows enhanced radial symmetry and reduced imperfections.

Time-resolved crystallization studies using in-situ synchrotron X-ray scattering reveal the development of oriented lamellar structures during isothermal crystallization. The nucleated samples exhibit faster lamellar development with more ordered stacking arrangements. The formation of shish-kebab structures, characterized by oriented polymer chains serving as scaffolds for lamellar growth, becomes more prevalent in the presence of aromatic phosphate nucleating agents [12] [14].

| Lamellar Parameter | Control Polypropylene | Nucleated Polypropylene |

|---|---|---|

| Lamellar Thickness | 12-18 nm | 10-15 nm |

| Long Period | 25-30 nm | 15-20 nm |

| Spherulite Size | 20-30 μm | 5-10 μm |

| Orientation Factor | 0.2-0.4 | 0.6-0.8 |

| Lamellar Perfection | Moderate | Enhanced |

Interfacial Adhesion Dynamics Between Nucleating Particles and Polymer Chains

The interfacial adhesion dynamics between sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) nucleating particles and polypropylene chains represent a critical factor governing the effectiveness of heterogeneous nucleation and subsequent structure-performance relationships. These interfacial interactions operate through multiple mechanisms including van der Waals forces, hydrogen bonding, and epitaxial lattice matching that collectively determine the nucleation efficiency and final polymer properties [15] [16].

The thermodynamic foundation of interfacial adhesion can be described using classical nucleation theory, where the free energy change for heterogeneous nucleation follows: ΔGhet = ΔGhom × f(θ), where f(θ) represents the shape factor dependent on the contact angle θ between the nucleating particle and the polymer phase [17] [18]. For effective nucleation, the contact angle must be minimized to reduce the nucleation barrier, requiring strong interfacial adhesion between the aromatic phosphate surface and polypropylene chains.

The aromatic phosphate structure provides multiple sites for polymer chain interaction. The phosphate oxygen atoms can form weak hydrogen bonds with the methyl groups of polypropylene, while the aromatic rings participate in π-π stacking interactions and van der Waals forces. The tert-butyl substituents create a hydrophobic environment that promotes favorable interactions with the nonpolar polypropylene backbone. These combined interactions result in strong interfacial adhesion with adhesion energies typically ranging from 50-80 millijoules per square meter [16] [19].

Molecular dynamics simulations reveal that polymer chains preferentially adsorb onto the nucleating particle surface, forming an interfacial region with altered chain conformations and dynamics. The polymer segments within approximately 2-3 nanometers of the particle surface exhibit reduced mobility and enhanced orientation compared to bulk polymer chains. This interfacial layer serves as a template for subsequent crystallization, promoting ordered chain packing and epitaxial crystal growth [20] [21].

The kinetics of interfacial adhesion follow first-order behavior in nucleated systems, where the crystallization time constant decreases exponentially with increasing interfacial adhesion strength. Research demonstrates that the half-time for crystallization can be reduced by more than seven times when optimal interfacial adhesion is achieved between aromatic phosphate particles and polypropylene chains [6] [7]. The Avrami rate constant increases proportionally with the square root of the interfacial adhesion energy, indicating the direct relationship between surface interactions and crystallization kinetics.

Interfacial adhesion dynamics also influence the polymer chain orientation and packing efficiency near the nucleating particle surface. Strong adhesion promotes the formation of extended chain conformations and reduces the entropy loss associated with chain ordering. The nucleating particle surface acts as a two-dimensional template that constrains polymer chain mobility and facilitates the development of ordered crystalline structures with enhanced mechanical properties [22] [23].

| Interfacial Property | Measurement Technique | Typical Values |

|---|---|---|

| Adhesion Energy | Contact Angle Analysis | 50-80 mJ/m² |

| Interfacial Thickness | Molecular Dynamics | 2-3 nm |

| Chain Mobility Reduction | Nuclear Magnetic Resonance | 60-80% |

| Crystallization Rate Enhancement | Differential Scanning Calorimetry | 5-10× faster |

| Contact Angle | Surface Energy Analysis | 15-25° |

The optimization of interfacial adhesion requires careful consideration of the nucleating agent surface chemistry, particle size distribution, and dispersion quality within the polymer matrix. Smaller particle sizes provide higher surface area to volume ratios, increasing the total interfacial area available for polymer chain interactions. However, particle aggregation can reduce the effective surface area and compromise nucleation efficiency. Surface modification of the aromatic phosphate particles with compatibilizing agents can further enhance interfacial adhesion and improve dispersion stability [13].

The temperature dependence of interfacial adhesion follows Arrhenius behavior, with activation energies typically ranging from 40-60 kilojoules per mole for the desorption of polymer chains from the nucleating particle surface. This temperature sensitivity explains the observed enhancement in nucleation efficiency at moderate supercooling levels, where sufficient thermal energy exists for polymer chain rearrangement while maintaining strong interfacial interactions [24] [18].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 101 of 217 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 116 of 217 companies with hazard statement code(s):;

H332 (79.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Use Classification

Plastics -> Nucleating agents

General Manufacturing Information

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.